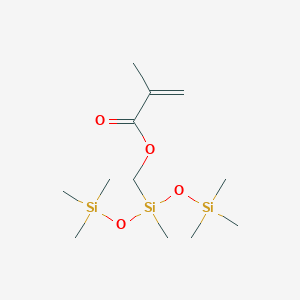

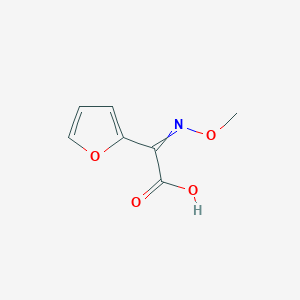

(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane

Descripción general

Descripción

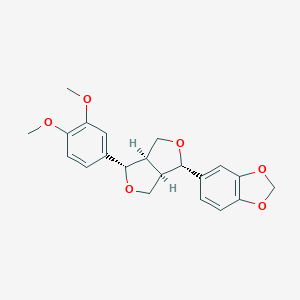

The compound "(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane" is a silicon-containing monomer that can be used in the synthesis of various polymers. It is characterized by the presence of methacrylate functional groups attached to a siloxane backbone, which can be involved in copolymerization reactions to create materials with unique properties, such as enhanced thermal stability and swelling characteristics .

Synthesis Analysis

The synthesis of silicon-containing monomers and complexes often involves reactions such as hydrosilylation, as seen in the preparation of 1,3-bis(glycidoxypropyl)tetramethyldisiloxane, which is a precursor to other functionalized polysiloxanes . Additionally, the synthesis of lanthanocene methyl complexes with trimethylsilyl substitutions demonstrates the versatility of silicon chemistry in creating catalysts for polymerization reactions .

Molecular Structure Analysis

The molecular structure of silicon-containing compounds can be quite complex due to the presence of bulky trimethylsilyl groups. For instance, the structure of methoxy-bis[tris(trimethylsilyl)silyl]methane shows significant distortions in the molecular skeleton, with widened Si-C-Si angles and compressed Si-Si-Si angles due to the steric demands of the trimethylsilyl groups .

Chemical Reactions Analysis

Silicon-containing monomers can undergo various chemical reactions, including copolymerization and crosslinking. For example, copolymers of methyl methacrylate and 1,3-bis-(methacryloxymethyl)-1,1,3,3-tetramethyl disiloxane were prepared by gamma irradiation, which induced crosslinking between the monomers . Furthermore, the photolysis and pyrolysis of bis(trimethylsilyl)diazomethyl polysilanes can lead to the formation of complex polysilabicycloalkane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-containing polymers are influenced by the silicon content and the structure of the monomers. Copolymers with varying mole fractions of silicon-containing monomers exhibit different swelling, thermal, and morphological characteristics . The presence of silicon in the backbone of polymers can also lead to improved performance in applications such as waterborne polyurethanes .

Aplicaciones Científicas De Investigación

Polymer Synthesis and Copolymerization : (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane is used in the synthesis of various polymers and copolymers. For instance, its derivatives, such as bis(trimethylsiloxy)methylsilyl methacrylate (MATM2), are involved in the synthesis of statistical and diblock copolymers through the RAFT process, demonstrating controlled polymerization and specific hydrolysis kinetics (Lejars et al., 2014).

Organosilicate Glass Film Production : It has applications in the plasma-enhanced chemical vapor deposition process for creating organosilicate glass (OSG) films. These films, produced from compounds including bis(trimethylsiloxy)methylsilane, exhibit unique properties such as high methyl content and low dielectric constants, making them suitable for various technological applications (Wu & Gleason, 2003).

Medical Applications : Derivatives of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane are being explored for potential use in biomaterials, especially in ophthalmology. For example, copolymers of methyl methacrylate with disiloxane derivatives are proposed for contact lens applications due to their high oxygen permeability and suitable wettability (Yang & Peppas, 1983).

Dielectric Elastomers and Electroactive Polymers : The compound is utilized in the fabrication of dielectric elastomers. For instance, it has been used to modify porphyrins, which are high permittivity additives, to enhance the performance of polysiloxane elastomers in electromechanical applications (Gale et al., 2020).

Gas Permeation Studies : Investigations into the gas-to-liquid dissolved oxygen permeability of copolymers containing derivatives of (Methacryloxymethyl)bis(trimethylsiloxy)methylsilane have shown increased oxygen permeation. This property is significant for applications where gas permeability is crucial, such as in certain types of contact lenses (Yang & Peppas, 1983).

Organic-Inorganic Polymer Hybrids : It's used in the formation of organic-inorganic polymer hybrids, where its derivatives serve as compatibilizing agents, leading to materials with combined properties of inorganic and organic components. These hybrids are useful in creating porous materials for various applications (Cazacu et al., 2003).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2A H319) according to GHS-US classification . It is advised to wear protective gloves, protective clothing, and eye protection when handling this compound . In case of eye contact, rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

Propiedades

IUPAC Name |

[methyl-bis(trimethylsilyloxy)silyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si3/c1-11(2)12(13)14-10-19(9,15-17(3,4)5)16-18(6,7)8/h1,10H2,2-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMNWQTVWVHXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Methacryloxymethyl)bis(trimethylsiloxy)methylsilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)